molecular formula C10H11NO3 B1297143 2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid CAS No. 64500-54-5

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid

Cat. No. B1297143
CAS RN: 64500-54-5
M. Wt: 193.2 g/mol
InChI Key: AUVZLBBKIYHBIO-UHFFFAOYSA-N
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Description

“2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid” and "2-oxo-1,2,5,6,7,8-hexahydro-quinoline-3-carboxylic acid" .


Synthesis Analysis

The synthesis of this compound has been mentioned in various studies. For instance, the reaction of various substituted 2, 4-dichloroquinolines with ethyl 4- (3-hydroxyphenyl)- 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate was carried out in the presence of K2CO3 as a mild and efficient base at controlled temperature leading to novel 2-chloroquinoline based polyhydroquinoline with high regioselectivity .


Molecular Structure Analysis

The molecular weight of “this compound” is 193.20 g/mol . The InChI code for this compound is "1S/C10H11NO3/c12-9-7 (10 (13)14)5-6-3-1-2-4-8 (6)11-9/h5H,1-4H2, (H,11,12) (H,13,14)" . The canonical SMILES representation is "C1CCC2=C (C1)C=C (C (=O)N2)C (=O)O" .


Physical And Chemical Properties Analysis

The compound has a melting point of 253-254 degrees Celsius . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 1 . The topological polar surface area of the compound is 66.4 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

2-Oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid and its derivatives have been explored extensively for their synthesis and structural properties. Notably, Smirnova et al. (2006) synthesized a series of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid amides, characterizing their structures using IR and NMR spectroscopy (Smirnova et al., 2006). Additionally, Hayani et al. (2021) focused on the synthesis of 2-oxo-1,2-dihydroquinoline-4-carboxylate derivatives, confirming their structures through X-ray crystallography and spectroscopic techniques (Hayani et al., 2021).

Antitubercular Properties

Several studies have investigated the antitubercular properties of this compound derivatives. Ukrainets et al. (2006) conducted a study on hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid, examining their synthesis, structure, and antitubercular properties (Ukrainets et al., 2006).

Anticancer Activity

Gaber et al. (2021) explored the synthesis of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives, assessing their anticancer effects against the breast cancer MCF-7 cell line (Gaber et al., 2021).

Analgesic Properties

The analgesic properties of derivatives of this compound have been studied, with research indicating their potential in pain management. For instance, Smirnova et al. (2006) synthesized and characterized amides of 2-oxo-1,2,5,6,7,8-hexahydroquinoline-4-carboxylic acid for their anti-inflammatory and analgesic activity (Smirnova et al., 2006).

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9-7(10(13)14)5-6-3-1-2-4-8(6)11-9/h5H,1-4H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUVZLBBKIYHBIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(C(=O)N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30349434
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

64500-54-5
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30349434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of intramolecular hydrogen bonding in these compounds?

A1: X-ray diffraction studies on 1-Allyl-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid revealed that intramolecular O—H⋯O=C hydrogen bonds significantly influence the molecular structure. These bonds lead to:

    Q2: What are the key structural modifications explored in the development of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid derivatives as potential antitubercular agents?

    A2: Research has focused on synthesizing various hetarylamides of 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid to assess their antitubercular properties . This involved modifying the structure by attaching different heterocyclic rings to the carboxylic acid group via an amide bond. The goal is to identify structural features that enhance antitubercular activity.

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